1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene
Overview
Description
1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxy, nitro, and prop-2-en-1-yloxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Allylation: The attachment of the prop-2-en-1-yloxy group through an allylation reaction using allyl bromide and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base or a catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups (chloro, methoxy, nitro, and prop-2-en-1-yloxy) play crucial roles in determining its reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic substitution reactions.
Comparison with Similar Compounds
1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxy-4-nitrobenzene: Lacks the prop-2-en-1-yloxy group, making it less versatile in certain chemical reactions.
2-Chloro-5-nitroanisole: Similar structure but with different positioning of the functional groups, leading to different reactivity and applications.
4-Chloro-2-fluoro-1-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-chloro-2-methoxy-4-nitro-5-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-3-4-16-10-5-7(11)9(15-2)6-8(10)12(13)14/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMWUJICADEBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])OCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197764 | |
Record name | Benzene, 1-chloro-2-methoxy-4-nitro-5-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407532-81-3 | |
Record name | Benzene, 1-chloro-2-methoxy-4-nitro-5-(2-propen-1-yloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407532-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-methoxy-4-nitro-5-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.